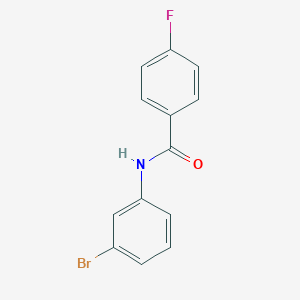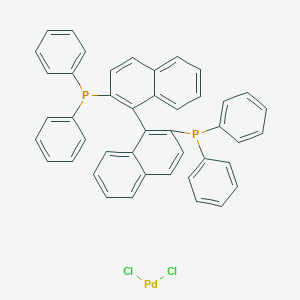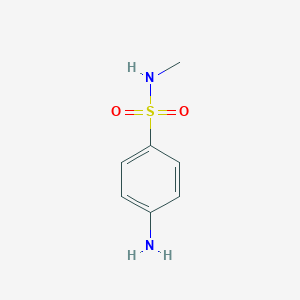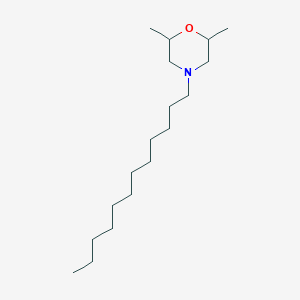
4-十二烷基-2,6-二甲基吗啉
描述
Synthesis Analysis
Paper discusses the synthesis of a chiral Mannich base that is structurally related to morpholine derivatives. The synthesis involves an asymmetric Mannich reaction using cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate. This process results in high enantiomeric excess, although the optical purity decreases during isolation. The synthesis route described could potentially be adapted for the synthesis of 4-Dodecyl-2,6-dimethylmorpholine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
In paper , an X-ray structural examination of a morpholine-containing compound is presented. The compound is a product of a Diels-Alder reaction followed by ring opening with morpholine. The crystal structure analysis reveals details about the conformation and intramolecular interactions of the morpholine ring, which could be relevant when considering the molecular structure of 4-Dodecyl-2,6-dimethylmorpholine.
Chemical Reactions Analysis
The papers provided do not directly discuss chemical reactions specific to 4-Dodecyl-2,6-dimethylmorpholine. However, the synthesis methods and structural analyses in papers and imply that morpholine derivatives can participate in a variety of chemical reactions, including Mannich reactions and Diels-Alder reactions, which could be applicable to 4-Dodecyl-2,6-dimethylmorpholine.
Physical and Chemical Properties Analysis
None of the provided papers directly address the physical and chemical properties of 4-Dodecyl-2,6-dimethylmorpholine. However, the structural information provided in papers and can give some indirect insights into the potential properties of morpholine derivatives. For example, the presence of a morpholine ring and its conformation might influence the compound's solubility, boiling point, and potential interactions with other molecules.
Relevant Case Studies
The papers do not provide case studies related to 4-Dodecyl-2,6-dimethylmorpholine. However, paper describes the antibacterial activity of synthesized quinazoline derivatives, which, while structurally distinct from morpholine derivatives, demonstrates the potential for such compounds to have biological activity. This could suggest areas of application for 4-Dodecyl-2,6-dimethylmorpholine in antibacterial research or other biological contexts.
科学研究应用
植物代谢
- 农业应用:4-十二烷基-2,6-二甲基吗啉是商业杀菌产品Falimorph的组成部分,主要用于控制谷物中的麦粉病。研究表明,这种化合物在像二粒大麦这样的植物中会发生代谢转化。最初,它在十二烷基侧链的末端甲基上被羟基化,然后进行糖苷结合。此外,脂肪侧链的β-氧化形成4-羟甲基-2,6-二甲基吗啉(Dobe, Sieber, & Jumar, 1986)。
无臭硫试剂的开发
- 化学合成和环境应用:无臭硫试剂的开发涉及化合物如6-吗啉己硫醇(MHT)和甲基6-吗啉己基硫醚(MMS),它们具有吗啉成分。这些试剂应用于各种化学反应,如去烷基化、硫醇交换反应和Corey-Kim氧化,通过消除难闻气味和简化纯化过程,提供环境效益(Nishide & Node, 2004; 2005)。
杀菌剂的作用方式
- 制药和农业化学:三嗪醇是一种用于对抗白粉病的系统性杀菌剂,含有类似于4-十二烷基-2,6-二甲基吗啉的结构。它通过在高浓度下引起膜损伤,在较低浓度下抑制固醇生物合成来发挥作用。这说明类似化合物有望用于杀菌剂的开发(Kerkenaar, 1983)。
环境样品中的定量
- 环境监测:已经采用紫外矩阵辅助激光解吸/电离质谱技术来确定受污染土壤中的4-十二烷基-2,6-二甲基吗啉及相关化合物。这对于监测环境污染和评估这些化合物的影响至关重要(Ivanova & Spiteller, 2014)。
离子液体的合成和应用
- 离子液体开发:已合成一系列4-苄基-4-甲基吗啉盐,包括与4-十二烷基-2,6-二甲基吗啉相关的化合物。这些盐由于中等毒性和在生物质溶剂中的潜在用途,显示出在各种应用中的潜力,这在绿色化学和可持续发展中具有重要意义(Pernak et al., 2011)。
安全和危害
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
4-dodecyl-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKOHLFHYSZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CC(OC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892322 | |
| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dodecyl-2,6-dimethylmorpholine | |
CAS RN |
1704-28-5, 91315-15-0 | |
| Record name | N-Dodecyl-2,6-dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-dodecylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001704285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aldimorph [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91315-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


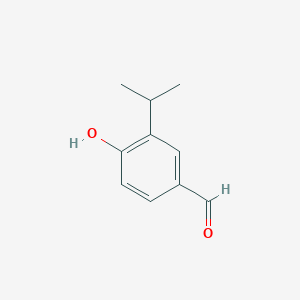
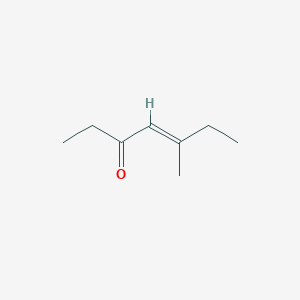
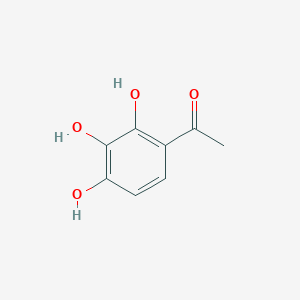
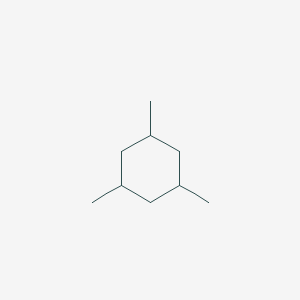
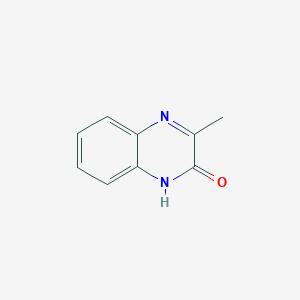
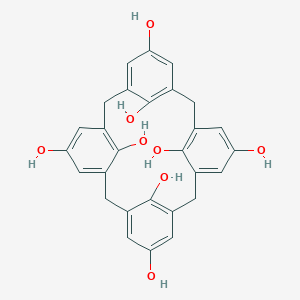
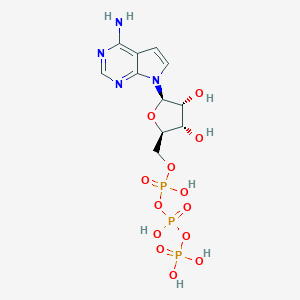
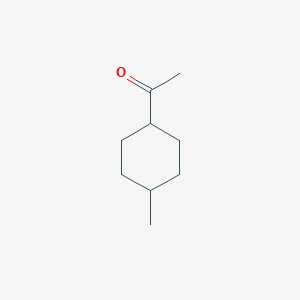
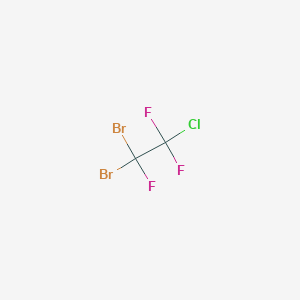
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
